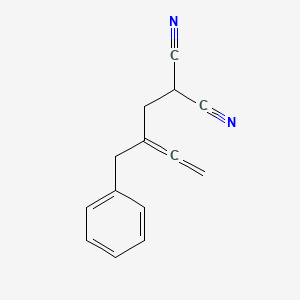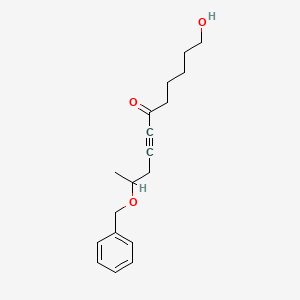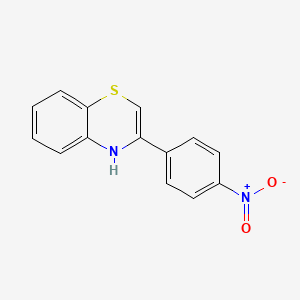
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is an organosilicon compound that features a lithium atom bonded to a complex silanide structure. Organosilicon compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound, in particular, is of interest due to its unique structural features and potential reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide typically involves the reaction of a lithium reagent with a suitable silane precursor. One common method is the reaction of lithium phenylsilanide with methyl-(methyl-phenyl-trimethylsilyloxysilyl)-chlorosilane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions may yield simpler silane compounds.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is used as a reagent in organic synthesis. Its unique structure allows for selective reactions, making it valuable in the formation of complex molecules.
Biology
Medicine
In medicine, organosilicon compounds are investigated for their potential therapeutic properties. This compound may be studied for its ability to interact with biological molecules and pathways.
Industry
In industry, this compound can be used in the production of advanced materials, such as silicone-based polymers and coatings. Its reactivity makes it a valuable intermediate in the synthesis of high-performance materials.
Mecanismo De Acción
The mechanism of action of lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide involves its interaction with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. The silanide structure can also participate in various chemical reactions, leading to the formation of new bonds and compounds.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium phenylsilanide
- Methylphenylsilanide
- Trimethylsilylphenylsilanide
Uniqueness
Lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide is unique due to its complex structure, which combines multiple functional groups and a lithium atom
Propiedades
Número CAS |
823207-31-4 |
|---|---|
Fórmula molecular |
C17H25LiOSi3 |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
lithium;methyl-(methyl-phenyl-trimethylsilyloxysilyl)-phenylsilanide |
InChI |
InChI=1S/C17H25OSi3.Li/c1-19(16-12-8-6-9-13-16)21(5,18-20(2,3)4)17-14-10-7-11-15-17;/h6-15H,1-5H3;/q-1;+1 |
Clave InChI |
UWEMAIXLVISZRG-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si-](C1=CC=CC=C1)[Si](C)(C2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Bromo-3-methyl-pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14225065.png)
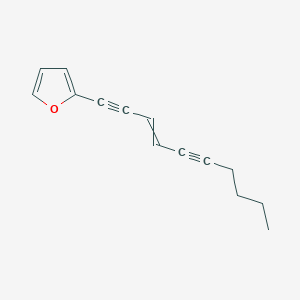
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)

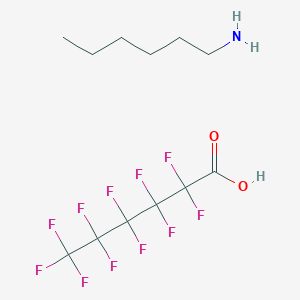
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![3,3'-[(4-Hydroxyphenyl)azanediyl]di(propane-1,2-diol)](/img/structure/B14225102.png)
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)

